molecular formula C8H6N6 B183880 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 89978-00-7

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B183880
CAS No.: 89978-00-7
M. Wt: 186.17 g/mol
InChI Key: SIEFZVDTJZTHPL-UHFFFAOYSA-N
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Description

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrimidine derivatives with appropriate pyrazole precursors. One common method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with pyrimidine-2-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its antitumor properties and potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Similar structure with a pyrazole and pyridine ring.

    2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine and pyridine rings.

    N-(pyridin-2-yl)amides: Compounds with pyridine and amide functionalities .

Uniqueness

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFZVDTJZTHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475273
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-00-7
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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